2-Acetyl-3-hydroxythiophene
Overview
Description
2-Acetyl-3-hydroxythiophene is an organosulfur compound . It is used for R&D purposes and not recommended for medicinal, household, or other uses .
Synthesis Analysis
2-Acyl-3-hydroxythiophenes have been synthesized by the reaction of the anion of a mercaptoketone with dimethyl acetylenedicarboxylate to give a hydroxythiophene ester, which is then hydrolyzed and decarboxylated .Molecular Structure Analysis
The molecular formula of this compound is C6H6O2S . The molecular weight is 142.18 g/mol .Chemical Reactions Analysis
The enolates derived from 3-hydroxythiophenes by treatment with base can be O-alkylated and O-acylated with high regioselectivity . 2,2-Disubstituted thiophen-3 (2 H)-ones undergo equilibrium conjugate addition with nucleophiles .Physical And Chemical Properties Analysis
This compound has a melting point of 51.5-52.5℃ and a boiling point of 47-49℃ (0.2 Torr). Its density is 1.5000 and the refractive index is 1.5795 (589.3 nm 20℃). It is stored at 2-8°C .Scientific Research Applications
Conductive Polymers in Wound Care and Skin Tissue Engineering
Conductive polymers (CPs), including polythiophene derivatives, have shown promise in wound care and skin tissue engineering. These materials can accelerate wound healing, offer enhanced antibacterial activity, and potentially allow for controlled drug delivery. CPs like polyaniline, polypyrrole, and polythiophene, through their electrical conductivity, facilitate electrical stimulation application directly to wound areas, promoting faster healing. Furthermore, they can be combined with biomolecules or biocompatible polymers to improve their biocompatibility and physical properties, underscoring their potential in promoting enhanced wound healing and skin tissue engineering applications (Talikowska, Fu, & Lisak, 2019).
Organic Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials have attracted significant attention for their potential applications in converting temperature differences to electric voltage and vice versa. Research on PEDOT and its composites has demonstrated that they can achieve a TE performance level suitable for military and niche applications, owing to their inherent attributes such as weight, size, and flexibility. This highlights the advancements in organic TE materials and the potential for PEDOT-based materials in future TE applications (Yue & Xu, 2012).
Enhancement of Electrical Conductivity in Polymers
The development of novel organic technologies has spotlighted the need for conducting polymers like PEDOT:PSS, which exhibit high conductivity and transparency, making them ideal for use in organic electronic devices. Various physical and chemical approaches have effectively improved the electrical conductivity of PEDOT:PSS, underscoring the material's importance in the advancement of organic electronic materials (Shi, Liu, Jiang, & Xu, 2015).
Composite Photocatalysts for Environmental Applications
Conductive polymers, including polythiophene derivatives, have been used to prepare composite photocatalysts for the degradation of hazardous chemicals, antibacterial applications, and photocatalytic hydrogen production. These composites exhibit improved visible-light-driven photocatalytic activity due to enhanced separation of photoexcited charge carriers, increased light absorption range, and other factors, demonstrating the role of conductive polymers in enhancing the performance of composite photocatalysts (Lee & Chang, 2019).
Mechanism of Action
Target of Action
2-Acetyl-3-hydroxythiophene is a thiophene derivative. Thiophene derivatives are known to exhibit a variety of biological effects and are used in the development of advanced compounds . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical pathways. For instance, some thiophene derivatives have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Pharmacokinetics
The compound’s molecular weight is 14218 , which is within the range generally considered favorable for good bioavailability.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
It is known that the compound has a melting point of 515-525℃ and should be stored at 2-8°C .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence the function of these biomolecules, potentially affecting biochemical reactions .
Cellular Effects
Thiophene derivatives have been shown to exhibit various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . These activities suggest that 2-Acetyl-3-hydroxythiophene may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiophene derivatives can undergo various chemical reactions, including condensation reactions . These reactions can lead to changes in the molecular structure of the compound, potentially affecting its interactions with biomolecules and its effects at the molecular level .
Metabolic Pathways
Thiophene derivatives are known to be involved in various metabolic processes
Properties
IUPAC Name |
1-(3-hydroxythiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZMXOHXLLSSSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90537971 | |
Record name | 1-(3-Hydroxythiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90537971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5556-07-0 | |
Record name | 1-(3-Hydroxythiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90537971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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